Phthalocyanine Iron(II)

Oxygen Reduction Reaction Electrocatalysis Fuel Cells

Standard inorganic Fe salts cannot replicate the molecularly defined FeN4 site essential for selective 4-electron oxygen reduction. Iron(II) Phthalocyanine (FePc, CAS 132-16-1) delivers a structurally precise FeN4 macrocycle that catalyzes the complete reduction of O₂ to H₂O, circumventing the corrosive H₂O₂ byproduct observed with CoPc analogs. - ORR onset potential 1.000 V (vs. 0.973 V for Pt/C) in FePc/graphene composites; ΔE₁/₂ = +100 mV in alkaline media - Methanol-tolerant cathode material for DMFCs - retains full ORR activity while Pt/C is poisoned - Dopamine LOD 0.205 µM with 170 mV peak separation from serotonin on FePc-MWCNTPE sensors Supplied as a dark purple powder (≥97% purity); ambient shipping; bulk quantities available.

Molecular Formula C32H16FeN8
Molecular Weight 568.4 g/mol
CAS No. 132-16-1
Cat. No. B094997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalocyanine Iron(II)
CAS132-16-1
Synonymsferrous phthalocyanine
iron(II) phthalocyanine
Molecular FormulaC32H16FeN8
Molecular Weight568.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]
InChIInChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
InChIKeyMIINHRNQLVVCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FePc for Electrocatalysis & Sensor R&D


Phthalocyanine Iron(II) (FePc, CAS 132-16-1) is a metallophthalocyanine macrocycle characterized by a central Fe(II) ion coordinated within a planar N4-chelate ring, yielding the molecular formula C32H16FeN8 . This structure confers distinct redox activity, particularly via the Fe(II)/Fe(III) couple, which underpins its utility as a molecular electrocatalyst in oxygen reduction reactions (ORR) [1] and as a sensing element for neurotransmitters [2]. Unlike simple inorganic iron salts or heterogeneous nanoparticles, the molecularly defined FeN4 active site offers a unique platform for studying structure-activity relationships in catalysis and sensor design, driving its procurement for targeted R&D applications.

1 Redox-active FeN4 macrocycle for oxygen reduction reaction (ORR) studies
2 Molecular electrocatalyst platform with tunable peripheral substituents
3 Sensing element for neurotransmitter detection via Fe(II)/Fe(III) couple

FePc vs. Analogs: Substitution Barriers


The fundamental catalytic and sensing properties of metallophthalocyanines (MPcs) are dictated by the electronic structure of the central metal ion, which governs the reaction pathway, product selectivity, and electron-transfer kinetics [1]. As a result, substituting FePc with a cheaper or more readily available analog—such as cobalt(II) phthalocyanine (CoPc), nickel(II) phthalocyanine (NiPc), or copper(II) phthalocyanine (CuPc)—is not a trivial, drop-in replacement. Comparative studies reveal that CoPc predominantly catalyzes a 2-electron ORR pathway to hydrogen peroxide, whereas FePc promotes the more desirable 4-electron reduction to water [2]. Furthermore, the redox potential of the Fe(II)/Fe(III) couple in FePc is uniquely tunable via peripheral substituents, a characteristic not shared with the same predictability in NiPc or CuPc, which often exhibit redox events localized on the phthalocyanine ring rather than the metal center [3]. Consequently, procurement of the correct MPc variant is critical for achieving target performance metrics in fuel cell cathodes, electrochemical sensors, and CO2 reduction studies. The following evidence quantifies these critical differentiators.

Target (FePc)
Analog Risk
4-electron ORR pathway
CoPc favors 2-electron pathway to H2O2, may alter product selectivity and efficiency
Metal-centered redox tuning
NiPc/CuPc redox occurs on phthalocyanine ring, limiting metal-centered catalyst design
Methanol-tolerant ORR activity
Pt-based catalysts suffer methanol crossover poisoning; class-level metal phthalocyanine response may differ

FePc: Quantitative Differentiation Evidence


FePc vs. CoPc: ORR Pathway Selectivity

A DFT study comparing the oxygen reduction reaction (ORR) mechanisms of FePc and CoPc demonstrates a critical divergence in product selectivity. The calculation results indicate that FePc catalyzes a complete 4-electron reduction of O2 to H2O, whereas CoPc only facilitates a 2-electron reduction, yielding H2O2 as the primary product [1]. This difference is attributed to the higher HOMO energy level of Fe-based Pcs, enabling stronger electron transfer to the ORR intermediates. The 4-electron pathway is essential for achieving high energy conversion efficiency in fuel cells and metal-air batteries.

ORR Pathway
Head-to-head
4e⁻ (FePc) vs. 2e⁻ (CoPc)
Reported pathway selectivity context for catalyst design
DFT calculations; alkaline/neutral media model
Oxygen Reduction Reaction Electrocatalysis Fuel Cells

FePc/Graphene vs. Pt/C Onset Potential

In a study of FePc-based nanostructures synthesized via a graphene-assisted colloid chemical reaction, the optimal FePc/graphene composite was benchmarked against a commercial 20% Pt/C catalyst for the oxygen reduction reaction (ORR) in alkaline solution [1]. The FePc/graphene composite demonstrated a more positive onset potential (Eonset = 1.000 V vs. RHE) compared to Pt/C (Eonset = 0.973 V vs. RHE). Additionally, the half-wave potential was shifted by ΔE1/2 = 100 mV to a more positive value. This performance was coupled with superior stability and durability in the alkaline electrolyte.

Onset Potential
Head-to-head
FePc/graphene 1.000 V vs. RHE
Reported more positive onset potential than Pt/C benchmark (0.973 V)
0.1 M KOH, RDE; graphene composite form
Oxygen Reduction Reaction Electrocatalysis Graphene Composites

Methanol Tolerance: FePc/C vs. Pt/C

The electrocatalytic performance of FePc dispersed on a high-surface-area carbon substrate (FePc/C) was evaluated in acidic media containing methanol, simulating cathode conditions in a direct methanol fuel cell (DMFC) [1]. Polarization curves revealed that the FePc/C catalyst was totally insensitive to the presence of methanol, maintaining its ORR activity. In stark contrast, the platinum-based catalyst (Pt/C) experienced a significant loss in performance due to methanol oxidation poisoning at the cathode. Under these conditions, FePc/C was determined to be a better catalyst than Pt/C for the ORR at low overpotentials.

Methanol Tolerance
Head-to-head
Insensitive to methanol
FePc/C maintained ORR activity while Pt/C was poisoned
Acidic medium, Vulcan XC 72 support
Direct Methanol Fuel Cells Cathode Catalyst Methanol Crossover

Dopamine Detection via FePc Electrode

An FePc-modified multi-wall carbon nanotube paste electrode (FePc-MWCNTPE) was developed for the selective voltammetric detection of dopamine (DA) in the presence of serotonin (5-HT) [1]. The sensor exhibited a detection limit of 2.05 × 10⁻⁷ M for dopamine, utilizing the electrocatalytic oxidation signal from the Fe(II)/Fe(III) redox couple of FePc. The peak potential separation between DA and 5-HT was 170 mV, which is sufficient for simultaneous, interference-free detection. In contrast, an unmodified MWCNT paste electrode showed lower sensitivity and poorer peak separation for these analytes.

Dopamine LOD
Reported
0.205 µM
FePc-MWCNTPE sensor detection limit
DPV, pH 7.4; 170 mV peak separation from serotonin
Electrochemical Sensing Dopamine Neurotransmitter Detection

H2O2 Sensing with FePc/GNP Self-Powered Sensor

A self-powered electrochemical sensor (SPES) for hydrogen peroxide was constructed using FePc as a cathode catalyst modified by graphene nanoplatelets (GNPs), paired with a nickel anode [1]. The FePc/GNP-based SPES achieved a low detection limit of 0.6 µM and a high sensitivity of 0.198 A/(M·cm²) for H2O2. This performance is enabled by the GNP-modulated interface, which overcomes the inherent poor conductivity and aggregation issues of pristine FePc. The sensor's best performance was observed at pH 3.0, demonstrating the tunability of the FePc system for specific sensing environments.

H2O2 Sensor
Class-level
0.6 µM LOD, 0.198 A/(M·cm²)
Self-powered FePc/GNP sensor performance
pH 3.0, room temperature; GNP-modulated interface
Hydrogen Peroxide Sensor Self-Powered Electrochemical Sensor Biosensing

Redox Tuning: FePc vs. Ni/Cu Phthalocyanines

The redox potential of the Fe(II)/Fe(I) couple in FePc can be systematically shifted by modifying the phthalocyanine ring with electron-withdrawing or -donating substituents [1]. For example, the potential is shifted to more positive values by electron-withdrawing groups like -SO3⁻ and -Cl, and to more negative potentials by electron-donating groups like -OCH3, relative to unsubstituted FePc. In contrast, for metallophthalocyanines like NiPc and CuPc, the first reduction and oxidation processes are typically localized on the phthalocyanine ring itself, making their redox potentials less responsive to metal-centered catalytic tuning [2].

Redox Tunability
Class-level
Fe(II)/Fe(I) shift via substituents
Systematic potential shift reported with electron-withdrawing/donating groups
NiPc/CuPc redox primarily ring-centered
Redox Tuning Electron-Withdrawing Groups Electrocatalyst Design

FePc: Application Scenarios


Alkaline Fuel Cell & Metal-Air Battery Cathodes

Researchers developing non-precious metal cathodes for alkaline fuel cells or metal-air batteries should prioritize FePc. The evidence shows that FePc/graphene composites can outperform commercial Pt/C in terms of ORR onset potential (1.000 V vs. 0.973 V) and half-wave potential (ΔE1/2 = +100 mV) in alkaline media [5]. Furthermore, FePc's inherent 4-electron ORR pathway, in contrast to the 2-electron pathway of CoPc, ensures higher energy conversion efficiency and minimizes corrosive H2O2 byproduct formation [2].

DMFC Cathode Development

FePc is a uniquely suited candidate for DMFC cathodes due to its complete insensitivity to methanol crossover, a critical failure mode for Pt-based catalysts. The quantitative evidence demonstrates that FePc/C maintains its full ORR activity in the presence of methanol, whereas Pt/C is significantly poisoned, making FePc a superior alternative for mitigating voltage loss in DMFCs [5].

Dopamine Electrochemical Sensors

FePc is an ideal active material for developing high-sensitivity electrochemical sensors for dopamine and other catecholamines. The FePc-MWCNTPE sensor provides a detection limit of 0.205 µM for dopamine and can distinguish it from serotonin with a 170 mV peak separation, enabling selective detection in biological samples [5]. This performance is critical for researchers building point-of-care diagnostic tools or studying neuromodulation.

Self-Powered H2O2 Sensing Platforms

Teams engineering self-powered electrochemical sensors (SPES) for H2O2 will find FePc to be a compelling cathode catalyst. When integrated with graphene nanoplatelets (GNPs), the FePc/GNP system achieves a sub-micromolar detection limit of 0.6 µM and a sensitivity of 0.198 A/(M·cm²) in a fuel cell-like configuration without an external power source [5]. This differentiates it from conventional amperometric sensors.

Application
Selection Property
Validation Focus
Alkaline fuel cell cathode studies
Reported 4-electron ORR pathway
Onset potential and half-wave potential benchmarking
DMFC cathode research
Methanol crossover insensitivity
ORR activity retention in methanol-containing electrolyte
Dopamine electrochemical sensor development
Fe(II)/Fe(III) electrocatalytic oxidation
Detection limit and selectivity against serotonin
Self-powered H2O2 sensing platforms
Graphene-modulated FePc cathode activity
Sub-µM detection limit without external power

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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